molecular formula C18H21NO2 B2909635 3-methoxy-N-(4-phenylbutan-2-yl)benzamide CAS No. 432498-76-5

3-methoxy-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B2909635
CAS No.: 432498-76-5
M. Wt: 283.371
InChI Key: VCXOFTBPXAKNEC-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzene ring and a branched 4-phenylbutan-2-yl substituent on the amide nitrogen. The 4-phenylbutan-2-yl group consists of a four-carbon alkyl chain with a phenyl substituent at the terminal carbon, conferring both hydrophobicity and steric bulk. This structural motif may influence solubility, bioavailability, and intermolecular interactions, such as binding to biological targets or crystal packing in solid-state applications .

Properties

IUPAC Name

3-methoxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(11-12-15-7-4-3-5-8-15)19-18(20)16-9-6-10-17(13-16)21-2/h3-10,13-14H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXOFTBPXAKNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-phenylbutan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing processes often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-hydroxy-N-(4-phenylbutan-2-yl)benzamide, while reduction of the amide group produces 3-methoxy-N-(4-phenylbutan-2-yl)aniline .

Scientific Research Applications

3-methoxy-N-(4-phenylbutan-2-yl)benzamide has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving benzamide derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and phenylbutan-2-yl groups contribute to its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Substituent on the Benzamide Nitrogen

The nature of the N-substituent significantly impacts molecular properties. Key comparisons include:

Compound Name N-Substituent Key Features Reference
3-Methoxy-N-(4-phenylbutan-2-yl)benzamide 4-Phenylbutan-2-yl Branched alkyl chain with terminal phenyl; enhances hydrophobicity
5-(Azepane-1-sulfonyl)-2-chloro-N-(4-phenylbutan-2-yl)benzamide 4-Phenylbutan-2-yl + sulfonyl/chloro Sulfonyl and chloro groups introduce electronegativity and potential reactivity
(R)-4-((8-Cyclopentyl-7-isobutyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide 1-Methylpiperidin-4-yl Cyclic amine improves solubility and target binding in kinase inhibitors
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-((4-((3-oxo-2,3-dihydro-1H-inden-4-yl)oxy)pyrimidin-2-yl)amino)benzamide 1-Methylpiperidin-4-yl + pyrimidinyl Pyrimidine moiety enhances interaction with enzymatic active sites

Analysis : The 4-phenylbutan-2-yl group in the target compound contrasts with cyclic amines (e.g., piperidinyl in ) or heteroaromatic substituents (e.g., thiazolyl in ). Cyclic amines often improve water solubility, while bulky alkyl chains like 4-phenylbutan-2-yl may favor lipid membrane penetration or hydrophobic binding pockets.

Position of the Methoxy Group

The methoxy group's position on the benzamide ring modulates electronic effects and steric interactions:

Compound Name Methoxy Position Biological/Physical Implications Reference
This compound 3-Methoxy Electron-donating effect; meta-position may influence binding orientation N/A
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide 4-Methoxy Para-substitution alters dipole moments and crystal packing
4-Methoxy-N-(3-methylphenyl)benzamide 4-Methoxy Enhanced resonance stabilization; common in liquid crystal applications

Para-substituted analogs (e.g., ) are more common in materials science due to their symmetrical electronic distribution.

Elemental Analysis Data :

  • Quinazolinone benzamides (e.g., 4f: C 71.28% found vs. 71.30% calculated) confirm high purity .
  • PCAF inhibitors () show consistent HRMS and NMR validation, underscoring the importance of analytical verification.

Biological Activity

3-Methoxy-N-(4-phenylbutan-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group and a phenylbutan-2-yl substituent attached to a benzamide core. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways leading to its observed effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzamide compounds exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways .
  • Antiviral Effects : Similar compounds have shown broad-spectrum antiviral activity through mechanisms such as increasing intracellular levels of antiviral proteins like APOBEC3G, which inhibits viral replication .

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and related compounds:

Biological Activity Description References
AntimicrobialExhibits modest activity against Gram-negative bacteria
AntiviralPotential inhibitor of HBV replication; increases A3G levels
CytotoxicityNo significant cytotoxicity observed in tested cell lines

Case Studies

  • Antiviral Activity Against Hepatitis B Virus (HBV) :
    A study investigated the antiviral potential of various N-phenylbenzamide derivatives, including this compound. Results indicated that these compounds could significantly inhibit HBV replication in vitro, suggesting their potential as therapeutic agents against HBV infections. The mechanism was linked to the upregulation of APOBEC3G levels within host cells .
  • Antimicrobial Studies :
    Research on related benzamide derivatives demonstrated varying degrees of antimicrobial activity. While some exhibited significant inhibition against pathogenic strains like Klebsiella and Pseudomonas, others showed limited effectiveness. This variability highlights the need for further exploration into the structural modifications that enhance antimicrobial efficacy .

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